Structural Orthogonality for Dual-Mode Lipid Probes: (E)-2-Hydroxyoctadec-9-en-17-ynoic Acid vs. Oleic Acid Alkyne
(E)-2-Hydroxyoctadec-9-en-17-ynoic acid contains a 2-hydroxyl group that is absent in the widely used clickable lipid probe oleic acid alkyne ((Z)-octadec-9-en-17-ynoic acid, MW 278.43 g/mol) [1][2]. Computed physicochemical properties predict that the additional hydroxyl group increases the hydrogen bond donor count from 1 to 2 and the topological polar surface area (tPSA) from 37.3 Ų to 57.5 Ų [1][2]. This structural difference is expected to alter membrane partitioning kinetics and the capacity for non-covalent interactions with polar lipid headgroups or protein active sites [3]. No direct comparative experimental data (e.g., logD7.4, membrane permeability, or P450 binding) for the target compound are available.
| Evidence Dimension | Physicochemical properties relevant to membrane interaction |
|---|---|
| Target Compound Data | HBD count = 2; tPSA = 57.5 Ų; XLogP3-AA = 5.5 (computed, PubChem) [1] |
| Comparator Or Baseline | Oleic acid alkyne: HBD count = 1; tPSA = 37.3 Ų; XLogP3 = 6.4 (computed, PubChem) [2] |
| Quantified Difference | HBD count: +1 vs. OA-alkyne; tPSA: +20.2 Ų; XLogP3: -0.9 vs. OA-alkyne |
| Conditions | Computed properties via PubChem (Cactvs 3.4.6.11 / XLogP3 3.0); no experimental logP or permeability data available for target compound |
Why This Matters
The additional HBD capacity and lower logP of the target compound may provide superior aqueous solubility and a distinct metabolic labeling pattern compared to the simpler OA-alkyne probe, a hypothesis that requires head-to-head experimental validation by the end user.
- [1] PubChem. (2026). Compound Summary for CID 57369114: (cis-9)-2-Hydroxy-octadecen-17-ynoic Acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (n.d.). Compound Summary for CID 129717546: (Z)-octadec-9-en-17-ynoic acid. National Center for Biotechnology Information. View Source
- [3] Pinot, F., Bosch, H., Alayrac, C., Mioskowski, C., Vendais, A., Durst, F., & Salaun, J. P. (1993). ω-Hydroxylation of Oleic Acid in Vicia sativa Microsomes: Inhibition by Substrate Analogs and Inactivation by Terminal Acetylenes. Plant Physiology, 102(4), 1313–1318. DOI: 10.1104/pp.102.4.1313. View Source
